molecular formula C9H13NO B1378773 2-(4-Methoxycyclohexylidene)acetonitrile CAS No. 1461707-97-0

2-(4-Methoxycyclohexylidene)acetonitrile

Cat. No.: B1378773
CAS No.: 1461707-97-0
M. Wt: 151.21 g/mol
InChI Key: SPBXZUHBIRCWRE-UHFFFAOYSA-N
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Description

2-(4-Methoxycyclohexylidene)acetonitrile is an organic compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is characterized by the presence of a methoxy group attached to a cyclohexylidene ring, which is further connected to an acetonitrile group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxycyclohexylidene)acetonitrile typically involves the reaction of 4-methoxycyclohexanone with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but may include additional steps for purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxycyclohexylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-(4-Methoxycyclohexylidene)acetonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxycyclohexylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxycyclohexylidene)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This unique feature makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-methoxycyclohexylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-11-9-4-2-8(3-5-9)6-7-10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBXZUHBIRCWRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=CC#N)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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